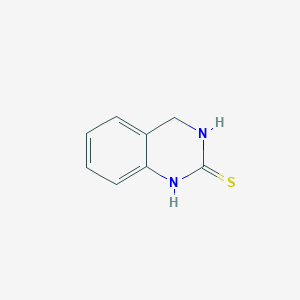

3,4-dihydro-2(1H)-quinazolinethione

概要

説明

3,4-dihydro-2(1H)-quinazolinethione is a chemical compound . It is a derivative of 3,4-dihydro-2(1H)-quinolinone , which is a heterocyclic compound . The 3,4-dihydro-2(1H)-quinolinone has been used as a medium supplement in the culture medium of Pseudomonas ayucida during enrichment culture experiments .

Synthesis Analysis

The synthesis of 3,4-dihydro-2(1H)-quinazolinethione has been reported in several studies . For instance, a novel series of hybrid compounds were designed and synthesized by fusing the pharmacophoric features of 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate . All compounds were evaluated for their inhibitory abilities .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2(1H)-quinazolinethione can be analyzed using various techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods, such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies .Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydro-2(1H)-quinazolinethione can be analyzed using various techniques . For instance, the three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2(1H)-quinazolinethione can be analyzed using various techniques . For instance, the use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst can drastically accelerate the Biginelli reaction by enhancing the imine route and activating the enamine route .科学的研究の応用

Building Blocks of Synthetic Relevance

3,4-dihydro-2(1H)-quinazolinethione and its derivatives are privileged structures, which have increased their relevance due to their biological activity in front of a broad range of targets . They are especially important as synthetic precursors of a variety of compounds with marked biological activity .

Multicomponent Reaction (MCR)

In 2011, Sun et al. developed a protocol to synthesize structurally diverse 3,4-dihydro-2(1H)-quinazolinethione via MCR . This method uses arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .

Green Chemistry

3,4-dihydro-2(1H)-quinazolinethione is used in nonconventional procedures, demonstrating increasing efficiency and allowing reactions to be carried out in the absence of the solvent . This contributes significantly to green chemistry .

Biological Activities

3,4-dihydro-2(1H)-quinazolinethione exhibits various biological activities such as vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal . This heterocycle’s potential in medicinal chemistry is significant .

Stereoselective Synthesis

An efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolinethione has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This protocol uses PEG-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium .

Drug Discovery

3,4-dihydro-2(1H)-quinazolinethione based structures, particularly those based on N-heterocycles, represent a class of molecules capable of binding to multiple receptors with high affinity . They show a broad range of biological activity, making them valuable in drug discovery .

Safety and Hazards

The safety data sheet for 3,4-dihydro-2(1H)-quinolinone, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

将来の方向性

Future research could focus on the development of novel synthetic routes towards the formation of these pharmaceutically important scaffolds . For instance, an efficient and stereoselective synthesis of novel 3,4-dihydro-2(1H)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals using PEG-400 as an inexpensive, easy to handle, non-toxic, and recyclable reaction medium . This protocol features several attributes such as excellent yields, no work up, green reaction conditions, and being environmentally benign .

作用機序

Target of Action

3,4-Dihydro-2(1H)-quinazolinethione is a type of quinazoline, a class of fused heterocyclic ring systems containing multiple pharmacophores . Quinazolines are well established as biologically and pharmaceutically important compounds . They have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (EGF) receptors of tyrosine kinase .

Mode of Action

Quinazolines, in general, are known to interact with various targets in both peripheral and central tissues, which includes phosphodiesterase inhibition, blocking of β-adrenergic receptors, antagonism of vasopressin receptors, and interaction with serotonin and dopamine receptors .

Biochemical Pathways

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals . This suggests that the compound may interact with biochemical pathways involving these substrates.

Result of Action

Quinazolines have been reported to possess diverse biological and therapeutic properties such as inhibition of the epidermal growth factor (egf) receptors of tyrosine kinase . This suggests that 3,4-dihydro-2(1H)-quinazolinethione may have similar effects.

Action Environment

The synthesis of 3,4-dihydro-2(1h)-quinazolines has been developed using peg-400 as an inexpensive, easy to handle, non-toxic and recyclable reaction medium . This suggests that the compound may be stable under various environmental conditions.

特性

IUPAC Name |

3,4-dihydro-1H-quinazoline-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNAMTKXQSLQJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=S)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394603 | |

| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2(1H)-quinazolinethione | |

CAS RN |

22820-08-2 | |

| Record name | NSC158596 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dihydro-1H-quinazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

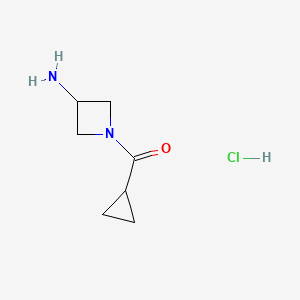

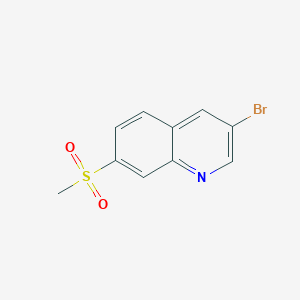

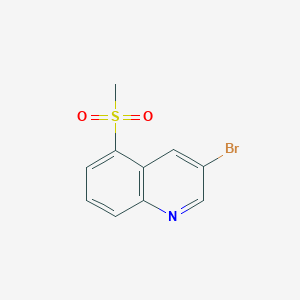

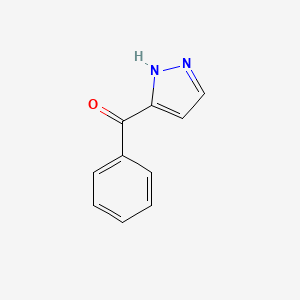

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butyl 5,8-dimethyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoline-2-carboxylate](/img/structure/B3032472.png)

![3-(3-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine hcl](/img/structure/B3032473.png)

![4-Chloro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B3032481.png)

![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)

![4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032488.png)

![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)